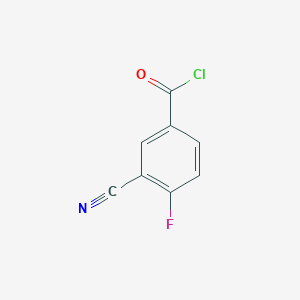

3-Cyano-4-fluorobenzoyl chloride

Description

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Synthetic Design

Acyl halides, and more specifically acyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen, such as chlorine. teachy.aiwikipedia.org This substitution dramatically increases the reactivity of the carbonyl carbon, transforming it into a potent electrophile. teachy.aifiveable.me The high reactivity stems from the electron-withdrawing nature of the halogen, which makes the carbonyl carbon more susceptible to nucleophilic attack. teachy.ai This enhanced reactivity allows acyl halides to readily participate in nucleophilic acyl substitution reactions, forming a diverse range of derivatives including esters, amides, and anhydrides. fiveable.mebritannica.com

The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a key strategy in synthetic organic chemistry. libretexts.org Reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are commonly employed for this transformation. chemguide.co.ukmasterorganicchemistry.com The resulting acyl chlorides serve as crucial intermediates, enabling the efficient construction of complex molecular architectures that are vital in the development of drugs, polymers, and dyes. teachy.app

Overview of Aromatic Compounds Bearing Cyano and Fluoro Substituents

Aromatic compounds featuring cyano (–C≡N) and fluoro (–F) substituents are of significant interest in medicinal chemistry and materials science due to the unique properties these functional groups impart.

The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the aromatic ring. fiveable.me Aromatic nitriles are valuable precursors for the synthesis of various functional groups, including carboxylic acids, amines, and amides. researchgate.netnumberanalytics.com They are integral components in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.com

The fluorine atom , despite being the most electronegative element, is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.comnih.gov This allows it to often be substituted for hydrogen without significant steric hindrance. nih.gov The incorporation of fluorine into organic molecules can profoundly impact their physicochemical and biological properties. tandfonline.comacs.org Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the bioavailability and half-life of a drug. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine can enhance the binding affinity of a molecule to its biological target through various non-covalent interactions. tandfonline.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. mdpi.com

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes. tandfonline.com

The strategic placement of cyano and fluoro groups on an aromatic ring allows for the fine-tuning of a molecule's properties to achieve desired biological activity or material characteristics.

Research Trajectories for 3-Cyano-4-fluorobenzoyl chloride within Advanced Chemical Synthesis

This compound has emerged as a valuable and versatile building block in advanced chemical synthesis, particularly in the pharmaceutical and agrochemical industries. fluoromart.comguidechem.com Its trifunctional nature—possessing a reactive acyl chloride, an electron-withdrawing cyano group, and a strategically placed fluorine atom—offers a powerful platform for the synthesis of complex and highly functionalized molecules.

Current research involving this compound is focused on its application as a key intermediate in the synthesis of novel therapeutic agents. For instance, it is a documented precursor in the synthesis of quinoline (B57606) derivatives aimed at treating inflammatory and allergic diseases. google.com The compound's structure allows for diverse chemical modifications. The acyl chloride group readily reacts with amines, alcohols, and other nucleophiles to form amides and esters, respectively. ncert.nic.in This reactivity is fundamental to building larger molecular frameworks.

The synthesis of this compound itself typically starts from 3-cyano-4-fluorobenzoic acid. guidechem.comnih.gov This precursor can be synthesized through multi-step processes often involving diazotization and cyanation reactions from substituted anilines or through halogen exchange reactions. google.comgoogle.comorgsyn.org The conversion of the carboxylic acid to the acyl chloride is then achieved using standard chlorinating agents like thionyl chloride. libretexts.orgyoutube.com

Properties

IUPAC Name |

3-cyano-4-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBJLJVMWLMSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 4 Fluorobenzoyl Chloride and Precursor Development

Retrosynthetic Analysis of 3-Cyano-4-fluorobenzoyl chloride Architecture

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ub.edu For this compound, the primary disconnection occurs at the acyl chloride functional group. This transform, the reverse of a carbonyl chlorination reaction, points to 3-cyano-4-fluorobenzoic acid as the immediate and principal precursor. ub.edunih.gov

Further disconnection of the precursor, 3-cyano-4-fluorobenzoic acid, involves breaking the carbon-carbon bond of the cyano group and the carbon-fluorine bond. This leads to two main strategic approaches:

Strategy A (Cyanation-centric): Disconnecting the cyano group via a transform corresponding to a Sandmeyer reaction or a palladium-catalyzed cyanation suggests 3-amino-4-fluorobenzoic acid or 3-halo-4-fluorobenzoic acid as the next-level precursor.

Strategy B (Fluorination-centric): Disconnecting the fluoro group, perhaps through a Balz-Schiemann or a nucleophilic aromatic substitution (SNAr) transform, points to 3-cyano-4-aminobenzoic acid or 3-cyano-4-halobenzoic acid as the key intermediate.

These primary precursors can be further simplified to basic aromatic compounds like 4-fluorotoluene (B1294773) or 3-aminobenzoic acid, which are commercially available or can be synthesized through well-established industrial processes. google.comgoogle.com The choice of pathway depends on factors such as starting material availability, reaction efficiency, and regiochemical control.

Direct Synthesis Routes to this compound

The forward synthesis, or the actual construction of the molecule, hinges on the effective installation of its three key functional groups: the benzoyl chloride, the cyano group, and the fluorine atom. The most common and logical approach involves the final step being the conversion of the carboxylic acid to the more reactive acyl chloride.

Strategies for Carbonyl Chlorination in Benzoyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental and crucial transformation in organic synthesis, as acyl chlorides are valuable intermediates for forming esters, amides, and other derivatives. masterorganicchemistry.comsciencemadness.org The synthesis of this compound from its corresponding benzoic acid is typically achieved using standard chlorinating agents. researchgate.net The most effective and widely used reagent for this purpose is thionyl chloride (SOCl₂), often used with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uklibretexts.org

Other common reagents for this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk While effective, these reagents can sometimes lead to more complex purification procedures due to solid or liquid byproducts like phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₃). chemguide.co.ukresearchgate.net

| Reagent | Formula | Key Byproducts | Phase | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts simplify purification. chemguide.co.uklibretexts.org | Can require a catalyst (e.g., DMF) for optimal reaction rates. |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid | Reacts readily in the cold. chemguide.co.uk | Produces liquid byproduct (POCl₃) requiring separation by distillation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid | Less vigorous reaction than PCl₅. libretexts.org | Produces non-volatile phosphoric acid, complicating workup. researchgate.net |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Volatile byproducts; reactions are often clean. | More expensive and moisture-sensitive than thionyl chloride. |

Methodologies for Regioselective Introduction of the Cyano Group onto Aromatic Rings

Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring requires highly regioselective reactions. The introduction of the cyano group is a critical step that can be accomplished through several established methods.

The Sandmeyer Reaction : This classic method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. google.comnih.gov In the context of synthesizing this compound's precursor, 3-amino-4-fluorobenzoic acid would be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then reacted with CuCN to install the cyano group at the desired position. While historically significant, this reaction can require stoichiometric amounts of copper salts and may present challenges with reproducibility and waste management. nih.govgoogle.com

Palladium-Catalyzed Cyanation : Modern organic synthesis heavily favors transition-metal-catalyzed cross-coupling reactions for their efficiency and functional group tolerance. rsc.org Palladium-catalyzed cyanation of aryl halides (chlorides, bromides) or triflates offers a powerful alternative to the Sandmeyer reaction. nih.govrsc.org This method typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgacs.orgacs.org These reactions often proceed under milder conditions and are compatible with a wider range of functional groups, making them highly attractive for complex syntheses. nih.govacs.org

Techniques for Direct Fluorination or Introduction of Fluoro-Substituents

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is another key challenge.

The Balz-Schiemann Reaction : Similar to the Sandmeyer reaction, this method begins with the diazotization of an aniline (B41778) derivative. The resulting diazonium salt is then treated with a fluorinating agent, classically fluoroboric acid (HBF₄), to precipitate a diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this isolated salt yields the desired aryl fluoride (B91410), releasing nitrogen gas and boron trifluoride. thieme-connect.deorgsyn.org This remains one of the most reliable methods for the regioselective synthesis of fluoroaromatic compounds.

Halogen Exchange (Halex) Reaction : In some cases, a fluorine atom can be introduced by displacing another halogen, typically chlorine, from an activated aromatic ring. google.comgoogle.com The reaction involves heating the chloro-aromatic substrate with a fluoride salt, such as potassium fluoride (KF), often in a polar aprotic solvent. For this to be effective, the position of the leaving group must be activated by electron-withdrawing groups, which is relevant in the context of a cyanobenzoic acid framework.

Electrophilic Fluorination : Direct fluorination of an electron-rich aromatic ring can be achieved using powerful electrophilic fluorinating agents containing an N-F bond, such as Selectfluor® (F-TEDA-BF₄). wikipedia.orgresearchgate.net However, controlling the regioselectivity of these reactions on a pre-substituted ring can be difficult, often leading to mixtures of isomers. wikipedia.org

Catalytic Systems Employed in Single-Step or Sequential Functionalization

Catalysis is central to the efficient synthesis of this compound and its precursors.

Palladium Catalysis : As mentioned, palladium-based systems are paramount for the cyanation of aryl halides. A variety of catalysts and precatalysts, such as palladium(II) acetate (B1210297) combined with specific phosphine ligands (e.g., XPhos, SPhos) or palladacycle precatalysts, have been developed to achieve high yields under mild conditions (even at room temperature in some cases) and with low catalyst loadings. nih.govacs.org Heterogeneous catalysts like palladium on carbon (Pd/C) have also been successfully employed, offering the advantage of easier separation from the reaction mixture. acs.org

Acid/Base Catalysis : Acid catalysis is fundamental in diazotization reactions (Sandmeyer, Balz-Schiemann), where a strong acid like HCl or H₂SO₄ is required to generate nitrous acid from sodium nitrite. google.comorgsyn.org In the final chlorination step, a base catalyst like DMF or pyridine (B92270) is often used to activate the chlorinating agent (e.g., thionyl chloride). google.com

Phase-Transfer Catalysis : In Halex reactions, phase-transfer catalysts are sometimes used to improve the solubility and reactivity of the fluoride salt (e.g., KF) in the organic solvent, thereby accelerating the rate of nucleophilic substitution.

Multi-Step Synthetic Sequences and Precursor Transformations

The industrial production of this compound typically involves a multi-step sequence starting from simpler, more accessible materials. The specific route is chosen based on economic and practical considerations. One plausible and documented pathway starts from a substituted toluene. google.comgoogle.com

A representative synthetic sequence is as follows:

Oxidation : Starting with 4-fluoro-3-nitrotoluene, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 4-fluoro-3-nitrobenzoic acid.

Reduction : The nitro group of 4-fluoro-3-nitrobenzoic acid is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over a Pd/C catalyst) or by using metals in acidic solution (e.g., Fe/HCl). google.comgoogle.com The product of this step is 3-amino-4-fluorobenzoic acid.

Cyanation (Sandmeyer Reaction) : The resulting 3-amino-4-fluorobenzoic acid is converted to 3-cyano-4-fluorobenzoic acid. This involves diazotization with NaNO₂/HCl, followed by reaction with CuCN. google.comgoogle.com

Carbonyl Chlorination : In the final step, the carboxylic acid group of 3-cyano-4-fluorobenzoic acid is converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂), yielding the target molecule, this compound.

An alternative approach might involve introducing the cyano group before the fluorine atom, or vice-versa, depending on the directing effects of the substituents at each stage to ensure the desired regiochemistry.

Conversion of Substituted Benzaldehydes to Corresponding Benzoyl Chlorides

The direct conversion of substituted benzaldehydes to their corresponding benzoyl chlorides represents a common and efficient synthetic route. This transformation is typically achieved through chlorination of the aldehyde group. Various chlorinating agents can be employed, with the reaction often proceeding via a free-radical mechanism.

One established method involves the liquid-phase chlorination of a substituted benzaldehyde (B42025) using chlorine gas. rsc.org To enhance the reaction's efficiency and selectivity, catalysts such as peroxides or UV light are often utilized. rsc.org For instance, the chlorination of benzaldehyde can be catalyzed by benzoyl peroxide. rsc.org The reaction temperature is a critical parameter and is generally maintained between 40°C and 175°C to ensure optimal conversion and minimize the formation of byproducts. rsc.org

A patent describes a process for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes in the presence of a free-radical initiator. google.com Suitable initiators include peroxides and azo compounds. The reaction can be carried out in an inert solvent, such as a chlorinated hydrocarbon, to facilitate temperature control and handling of the reactants. google.com Another patent highlights a two-step process where 4-fluorobenzaldehyde (B137897) is first chlorinated to 4-fluorobenzoyl chloride in the presence of a free-radical initiator. google.com This intermediate is then further reacted to yield the final product. The use of an inert dilution gas can also improve selectivity and conversion rates. google.com

The following table summarizes representative conditions for the conversion of substituted benzaldehydes to benzoyl chlorides:

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Temperature | Yield | Reference |

| Benzaldehyde | Chlorine | Benzoyl Peroxide | 95°C | High | rsc.org |

| 4-Fluorobenzaldehyde | Chlorine | Azobis(isobutyronitrile) | 60°C | High | google.com |

| Substituted Benzaldehydes | Chlorine | Peroxide/Azo compound | 35-80°C | Good | google.com |

It is important to note that while this method is effective, the presence of other reactive functional groups on the aromatic ring can influence the reaction's outcome and may require careful optimization of the reaction conditions to achieve the desired regioselectivity.

Derivatization from Substituted Benzoic Acids or Benzonitriles

An alternative and widely used approach for the synthesis of this compound involves the derivatization of a corresponding substituted benzoic acid. Specifically, 3-Cyano-4-fluorobenzoic acid serves as a direct precursor. nih.govnih.gov The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.

Common chlorinating agents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). google.comprepchem.com The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. google.com For example, 2-cyanobenzoic acid can be converted to 2-cyanobenzoyl chloride by refluxing with thionyl chloride. researchgate.net Similarly, general procedures for the synthesis of aryl acid chlorides from aryl acids using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) have been reported, often proceeding in high yield. echemi.com

The precursor, 3-Cyano-4-fluorobenzoic acid, can be synthesized through various methods. One approach involves a multi-step sequence starting from a substituted toluene. For example, a process for preparing 2-R-substituted-4-cyanobenzoic acid involves the reduction of a nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group, and subsequent oxidation of the methyl group to a carboxylic acid. google.com Another patented method describes the preparation of 3-fluoro-4-cyanobenzoic acid from 2-chloro-4-nitrobenzoic acid through a sequence of halogen exchange, nitro group reduction, and diazotization followed by cyanation. rsc.org

The following table provides an overview of common chlorinating agents used for the conversion of benzoic acids to benzoyl chlorides:

| Chlorinating Agent | Typical Conditions | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | SO₂, HCl | google.comresearchgate.net |

| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating in a solvent like CH₂Cl₂ with catalytic DMF | CO, CO₂, HCl | echemi.com |

| Phosphorus Pentachloride (PCl₅) | Mixing of reactants, often neat or in an inert solvent | POCl₃, HCl | prepchem.com |

The choice of chlorinating agent can depend on the specific substrate, desired purity, and scale of the reaction.

Regioselective Chlorination of Fluorobenzoyl Chloride Analogues

The regioselective introduction of a chlorine atom onto a pre-existing fluorobenzoyl chloride framework is a key strategy for synthesizing compounds like this compound. This approach relies on directing the chlorination to a specific position on the aromatic ring.

A notable example is the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a chlorination catalyst, such as a Lewis acid. Iron(III) chloride (FeCl₃) is a commonly used catalyst for this type of electrophilic aromatic substitution. The reaction involves the direct chlorination of 4-fluorobenzoyl chloride with a chlorinating agent, such as chlorine gas, at a controlled temperature.

The regioselectivity of the chlorination is influenced by the electronic effects of the substituents already present on the benzene ring. In the case of 4-fluorobenzoyl chloride, the fluorine atom is an ortho-, para-director, while the benzoyl chloride group is a meta-director. The incoming chlorine atom is directed to the position ortho to the fluorine and meta to the benzoyl chloride group, resulting in the formation of 3-chloro-4-fluorobenzoyl chloride.

A patent describes a process where 4-fluorobenzoyl chloride is reacted with a chlorinating agent in the presence of a chlorination catalyst at a temperature ranging from -20 to 200°C. This method can be performed with or without a solvent.

The following table illustrates the conditions for the regioselective chlorination of a fluorobenzoyl chloride analogue:

| Starting Material | Chlorinating Agent | Catalyst | Temperature | Product | Reference |

| 4-Fluorobenzoyl chloride | Chlorine | Iron(III) chloride (FeCl₃) | 80°C | 3-Chloro-4-fluorobenzoyl chloride | |

| 4-Fluorobenzoyl chloride | Chlorinating Agent | Chlorination Catalyst | -20 to 200°C | 3-Chloro-4-fluorobenzoyl chloride |

This methodology highlights the importance of understanding substituent effects in aromatic chemistry to achieve the desired isomer in high purity.

Tandem Reactions and Cascade Processes in Precursor Synthesis

Modern organic synthesis increasingly focuses on the development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These processes offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While specific tandem or cascade reactions leading directly to this compound are not extensively documented, the principles of this approach are applied in the synthesis of its complex aromatic precursors.

For instance, cascade reactions have been developed for the synthesis of functionalized benzoic acids. A base-promoted aerobic cascade reaction has been reported for the synthesis of 2-(2-aminobenzoyl)benzoic acids, where six new bonds are formed in a one-pot procedure. Another example involves an acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides to produce diverse heterocyclic structures. google.com

Transition-metal-catalyzed cascade reactions are also powerful tools for constructing complex aromatic systems. Rhodium-catalyzed annulation cascades of aromatic acids with other reactants have been used to synthesize various lactones and other heterocyclic compounds. rsc.org These reactions often proceed through C-H activation and demonstrate the potential for creating highly substituted aromatic cores in a single operation.

While not direct syntheses of this compound, these examples of advanced synthetic strategies for preparing functionalized benzoic acids and their derivatives showcase the direction of current research. The development of a tandem or cascade process for the synthesis of 3-Cyano-4-fluorobenzoic acid or its direct precursors could involve a multi-component reaction where the cyano, fluoro, and carboxylic acid functionalities are installed in a sequential, one-pot manner. Such a process would represent a significant advancement in the efficient and sustainable production of this valuable compound.

Reactivity Profiles and Mechanistic Investigations of 3 Cyano 4 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The benzoyl chloride functional group in 3-Cyano-4-fluorobenzoyl chloride is the primary site for nucleophilic attack. The strong electron-withdrawing nature of both the cyano and fluoro groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with a variety of nucleophiles.

Amide Bond Formation: Reactions with Ammonia (B1221849) and Primary/Secondary Amines

This compound readily reacts with ammonia, as well as primary and secondary amines, to form the corresponding amides. This classic nucleophilic acyl substitution proceeds through the addition of the amine to the carbonyl carbon, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

These amide formation reactions are fundamental in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals. The specific amine used determines the final structure of the resulting amide.

Esterification and Thioesterification via Alcohol and Thiol Coupling

In a similar fashion to amide formation, this compound undergoes esterification with alcohols and thioesterification with thiols. These reactions also proceed via a nucleophilic acyl substitution mechanism, yielding the corresponding esters and thioesters. The presence of a base is often required to facilitate the reaction by deprotonating the alcohol or thiol, thereby increasing its nucleophilicity.

Hydrolysis Pathways to 3-Cyano-4-fluorobenzoic Acid

In the presence of water, this compound hydrolyzes to form 3-Cyano-4-fluorobenzoic acid. nih.govscbt.comsigmaaldrich.com This reaction is a typical transformation for acyl chlorides and can occur even with atmospheric moisture. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the elimination of hydrochloric acid.

The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts. For instance, the use of a composite catalyst system of ferric trichloride (B1173362) and zinc chloride has been shown to significantly improve the efficiency and yield of hydrolysis in related benzoyl chloride derivatives. google.com

Influence of Catalysts and Reaction Conditions on Selectivity and Yield

The selectivity and yield of nucleophilic acyl substitution reactions involving this compound can be significantly influenced by the choice of catalysts and reaction conditions.

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) can activate the benzoyl chloride by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and promoting the reaction. sigmaaldrich.comresearchgate.net

Bases: The use of organic or inorganic bases is crucial for scavenging the HCl produced during the reaction, which can otherwise protonate the nucleophile and reduce its reactivity. The choice of base can impact the reaction rate and selectivity.

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) can be employed to facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the acyl chloride is located, leading to improved reaction rates and yields. researchgate.net

Solvents: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Temperature: Reaction temperature is a critical parameter that can affect the rate of reaction and the formation of byproducts.

| Catalyst/Condition | Effect on Reaction | Example Application |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Increases electrophilicity of the carbonyl carbon, accelerating the reaction. | Friedel-Crafts Acylation sigmaaldrich.comresearchgate.net |

| Bases (e.g., Pyridine (B92270), Triethylamine) | Neutralizes HCl byproduct, preventing nucleophile protonation and enhancing reactivity. | Amide and Ester Formation |

| Phase-Transfer Catalysts (e.g., TBABr, CTAB) | Facilitates reaction between reactants in different phases. researchgate.net | Cyanation reactions researchgate.net |

| Composite Catalysts (e.g., FeCl₃ + ZnCl₂) | Can significantly shorten reaction times and improve hydrolysis efficiency. google.com | Hydrolysis to carboxylic acid google.com |

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on its acyl chloride group, the benzene (B151609) ring can also participate in electrophilic aromatic substitution reactions, although the strong deactivating effect of the cyano and fluoro groups makes these reactions less favorable.

Friedel-Crafts Acylation with Aromatic Substrates

This compound can act as an acylating agent in Friedel-Crafts acylation reactions with aromatic substrates. organic-chemistry.org This reaction involves the generation of an acylium ion intermediate through the interaction of the benzoyl chloride with a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.com The acylium ion then attacks the electron-rich aromatic ring of the substrate to form a new carbon-carbon bond, resulting in the formation of a ketone.

The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because both the starting acyl chloride and the product ketone can form complexes with it. organic-chemistry.org The regioselectivity of the acylation on the substrate is governed by the directing effects of the substituents already present on the aromatic ring. For example, in the acylation of fluorobenzene, the para-substituted product is often favored. sioc-journal.cn The efficiency of Friedel-Crafts acylations can be influenced by the choice of catalyst, with some studies exploring the use of alternative catalysts like zinc oxide or trifluoromethanesulfonic acid to achieve milder and more efficient transformations. organic-chemistry.orgsioc-journal.cn

Considerations of Substituent Effects on Aromatic Reactivity (Cyano and Fluoro as Deactivating/Directing Groups)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of the cyano (-CN) and fluoro (-F) substituents, as well as the benzoyl chloride group (-COCl). All three groups are electron-withdrawing and therefore deactivate the aromatic ring, making it less reactive towards electrophiles than benzene itself.

The cyano group is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. wikipedia.org It withdraws electron density from the ring, destabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. Similarly, the benzoyl chloride group is strongly deactivating through both inductive and resonance effects.

The fluorine atom exhibits a dual electronic effect. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric or resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, resulting in net deactivation.

In terms of directing effects for any potential electrophilic aromatic substitution, the deactivating cyano and benzoyl chloride groups are meta-directors. The fluorine atom, despite being deactivating, is an ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance when attack occurs at these positions. The combined influence of these groups makes further electrophilic substitution on the ring complex and generally unfavorable. However, the primary site of reactivity for this molecule is typically the highly electrophilic carbonyl carbon of the acyl chloride, not the aromatic ring. The strong electron-wthdrawing nature of the cyano and fluoro groups synergistically enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution. wikipedia.orgnih.gov

Reduction Chemistry of the Acyl Chloride Group

The acyl chloride functional group is readily reduced by various hydride reagents. The challenge often lies in achieving chemoselectivity, particularly in stopping the reduction at the aldehyde stage without proceeding to the primary alcohol.

Chemoselective Reduction to Aldehyde and Alcohol Derivatives

The reduction of an acyl chloride typically proceeds in two stages: first to the corresponding aldehyde, and then further reduction of the aldehyde to a primary alcohol.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the primary alcohol. nih.gov For this compound, this reaction would yield (3-cyano-4-fluorophenyl)methanol. The reaction proceeds via the intermediate aldehyde, which is immediately reduced further.

Reduction to Aldehyde: Achieving a chemoselective reduction to the aldehyde requires the use of a less reactive, or "tamed," hydride reagent. A classic method for this transformation is the Rosenmund reduction, which uses hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline). Another common laboratory method involves using lithium tri-tert-butoxyaluminum hydride [LiAlH(OtBu)₃] at low temperatures. This bulky hydride reagent reacts more slowly with the intermediate aldehyde than with the starting acyl chloride, allowing the aldehyde to be isolated. Given the presence of a nitrile group, which can also be reduced by some hydride reagents, the choice of reducing agent is critical to avoid unwanted side reactions.

| Transformation | Reagent(s) | Product | Notes |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) followed by H₂O workup | (3-cyano-4-fluorophenyl)methanol | A strong, non-selective reducing agent for acyl chlorides. |

| Partial Reduction | Lithium tri-tert-butoxyaluminum hydride or Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline) | 3-Cyano-4-fluorobenzaldehyde | Requires a sterically hindered or poisoned reducing agent to stop at the aldehyde stage. |

Reductive Coupling Reactions

Reductive coupling reactions involve the joining of two molecules with the concurrent addition of electrons from a reducing agent. For carbonyl compounds, this is exemplified by the Pinacol coupling, which couples two aldehyde or ketone molecules to form a 1,2-diol. wikipedia.orgorganic-chemistry.org

Direct reductive coupling of acyl chlorides is not a standard transformation. More commonly, the acyl chloride would first be reduced in situ to the corresponding aldehyde, 3-Cyano-4-fluorobenzaldehyde. This aldehyde could then undergo a reductive homocoupling reaction, such as a Pinacol coupling, mediated by low-valent titanium (as in the McMurry reaction) or other reducing metals like magnesium or samarium(II) iodide. wikipedia.orgnumberanalytics.com The reaction proceeds through a one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.org Dimerization of two of these radical intermediates leads to a pinacolate, which upon protonation yields the 1,2-diol product.

The hypothetical reductive coupling of this compound would likely proceed via the aldehyde to yield 1,2-bis(3-cyano-4-fluorophenyl)ethane-1,2-diol. The specific conditions and reagents would determine the efficiency and diastereoselectivity of the coupling.

Chemical Transformations Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo both hydrolysis to form carboxylic acid derivatives and reduction to form amines.

Hydrolysis of the Nitrile to Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed to a carboxylic acid or an amide. researchgate.net This transformation can be catalyzed by either acid or base, typically requiring heat. numberanalytics.comoup.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces a primary amide (3-carbamoyl-4-fluorobenzoyl chloride, though the acyl chloride would also hydrolyze under these conditions). researchgate.net With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. numberanalytics.comoup.com If starting with this compound, the acyl chloride moiety would readily hydrolyze to a carboxylic acid as well, ultimately yielding 4-fluoroisophthalic acid.

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. The final product upon completion is the salt of the carboxylic acid (a carboxylate) and ammonia gas. numberanalytics.com Subsequent acidification of the reaction mixture would be required to obtain the free carboxylic acid. This pathway would also result in the formation of 4-fluoroisophthalic acid after an acidic workup.

| Hydrolysis Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | 4-Fluoro-3-carbamoylbenzoic acid | 4-Fluoro-3-carboxybenzoic acid (4-Fluoroisophthalic acid) |

| Basic (e.g., NaOH, heat; then H₃O⁺) | Sodium 4-fluoro-3-carbamoylbenzoate | 4-Fluoro-3-carboxybenzoic acid (4-Fluoroisophthalic acid) |

Reduction of the Nitrile to Amine Derivatives

The nitrile group can be reduced to a primary amine using powerful reducing agents. organicreactions.org This provides a valuable route to aminomethyl compounds.

Common reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a very effective reagent for the reduction of nitriles to primary amines. organicreactions.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic workup. Applying this to this compound would be complicated, as LiAlH₄ would also reduce the acyl chloride to an alcohol. A more viable strategy would be to first convert the acyl chloride to a less reactive group (e.g., an ester or amide) before reducing the nitrile.

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. organicreactions.org This method can sometimes be more chemoselective than using LiAlH₄. For instance, it may be possible to selectively reduce the nitrile in the presence of a carboxylic acid (formed from the hydrolysis of the acyl chloride).

The reduction of the nitrile in this compound (or a derivative thereof) would yield the corresponding primary amine, (3-(aminomethyl)-4-fluorophenyl) derivative.

| Reducing Agent | Product (from a suitable precursor) |

| Lithium aluminum hydride (LiAlH₄) | (3-(Aminomethyl)-4-fluorophenyl)methanol |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 3-(Aminomethyl)-4-fluorobenzoic acid (if starting from the hydrolyzed acid) |

Nitrile Participation in Cycloaddition or Condensation Reactions

While the benzoyl chloride functional group is the primary site of reactivity for this compound, the nitrile (-C≡N) group possesses its own distinct chemical reactivity that can be harnessed for further molecular elaboration. Although specific literature detailing the participation of the nitrile group of this compound itself in cycloaddition or condensation reactions is not extensively documented, the reactivity of the nitrile moiety in similarly substituted aromatic compounds is well-established.

The electron-withdrawing nature of the adjacent fluorine atom and the benzoyl chloride group influences the electronic properties of the nitrile. This electronic pull increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles. This enhanced electrophilicity is a key factor in condensation reactions. For instance, aromatic nitriles can react with amines, hydrazines, or hydroxylamines to form amidines, amidrazones, or amidoximes, respectively.

In the context of cycloadditions, the nitrile group can participate as a dienophile or a dipolarophile in various pericyclic reactions. A classic example is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often catalyzed by Lewis acids. The electron-deficient nature of the nitrile in this specific molecule would likely facilitate such transformations.

Impact of Fluorine Substitution on Reactivity and Reaction Pathways

The presence of a fluorine atom on the aromatic ring of this compound has a profound impact on the molecule's reactivity, influencing both the acyl chloride function and the aromatic ring itself.

The influence of the fluorine substituent is twofold, involving competing inductive and resonance effects. csbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma (σ) bond. csbsju.edunih.gov This effect decreases the electron density of the entire aromatic ring, making the carbons more electropositive. csbsju.edu This σ-withdrawal deactivates the ring towards electrophilic aromatic substitution but is a critical factor in activating it for nucleophilic aromatic substitution. csbsju.edulibretexts.org

Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. csbsju.edu This π-donation places partial negative charge on the ortho and para positions of the ring. csbsju.edu However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the ring, this resonance effect is significantly weaker than its inductive effect.

| Substituent Effect | Description | Impact on this compound Ring |

| Inductive Effect (-I) | Strong electron withdrawal through the σ-bond due to fluorine's high electronegativity. | Increases the electrophilicity of the ring carbons, particularly the one bonded to fluorine. csbsju.eduwyzant.com |

| Resonance Effect (+R) | Weak electron donation to the π-system via fluorine's lone pairs. | Partially counteracts the inductive effect, but is largely overridden. csbsju.edu |

| Overall Electronic Impact | The inductive effect dominates, making the ring electron-poor and activated for nucleophilic attack. | The combination with -CN and -COCl groups makes the ring highly susceptible to SNAr. libretexts.orgpressbooks.pub |

This table summarizes the electronic contributions of the fluorine substituent on the aromatic ring.

The molecular architecture of this compound is ideally suited for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is highly favored on aromatic rings that are substituted with strong electron-withdrawing groups and a good leaving group. libretexts.orgpressbooks.pub

In this molecule:

Activation: The ring is strongly activated by two powerful electron-withdrawing groups: the cyano group (-CN) and the benzoyl chloride group (-COCl). These groups are positioned ortho and meta, respectively, to the fluorine atom, and they effectively stabilize the negatively charged intermediate formed during the reaction. libretexts.org

Leaving Group: Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.comstackexchange.com The high electronegativity of fluorine stabilizes this transition state through a strong inductive effect, accelerating the reaction rate, often making fluoroarenes more reactive than their chloro- or bromo- analogues in SNAr. wyzant.comstackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon bearing the fluorine atom, forming the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing cyano group. libretexts.org In the subsequent, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. stackexchange.com This makes the fluorine position a prime target for substitution by various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing a wide range of derivatives.

Metal-Catalyzed Coupling Reactions Relevant to Aryl Halide Analogues of this compound

While the C-F bond is notoriously strong and challenging to activate, the corresponding C-Cl, C-Br, or C-I analogues of this compound are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, recent advances have made even the direct coupling of aryl fluorides increasingly feasible.

Palladium catalysts are the cornerstone of cross-coupling chemistry, enabling reactions that are generally tolerant of a wide array of functional groups. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For an analogue like 3-cyano-4-bromobenzoyl chloride, this would be a powerful method to introduce primary or secondary amines at the C-4 position. The reaction typically employs a palladium(0) catalyst, a bulky phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs2CO3). nih.govresearchgate.net Such aminations have been successfully performed on the estrone (B1671321) scaffold at C-2 or C-4, demonstrating the versatility of this method. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester). libretexts.org An analogue such as 3-cyano-4-bromobenzoyl chloride could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. The catalytic system typically consists of a palladium source (e.g., Pd(PPh3)4 or Pd(OAc)2), a phosphine ligand, and a base. libretexts.orgresearchgate.net

| Reaction Type | Catalyst System (Example) | Substrate Analogue | Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)2 / X-Phos / KOt-Bu | 4-Bromo-3-cyanobenzoyl chloride | Aniline (B41778) | 4-Anilino-3-cyanobenzoyl chloride |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Base | 4-Bromo-3-cyanobenzoyl chloride | Phenylboronic acid | 3-Cyano-4-phenylbenzoyl chloride |

| Stille Coupling | Pd Catalyst | 5-Tributylstannyl-4-fluoropyrazole | Aryl Iodide | 5-Aryl-4-fluoropyrazole nih.gov |

This table presents examples of palladium-catalyzed cross-coupling reactions relevant to analogues of this compound.

While palladium catalysis is prevalent, nickel-based systems have emerged as powerful alternatives, particularly for the activation of challenging bonds like C-F. organic-chemistry.org Nickel catalysts can effectively couple both electron-rich and electron-poor aryl fluorides with various nucleophiles. nih.govorganic-chemistry.org

Research has shown that catalysts like Ni(PCy3)2Cl2 can facilitate the cross-coupling of aryl fluorides with organozinc reagents (a variant of Negishi coupling). nih.govacs.org This methodology tolerates a wide range of functional groups, including esters and ketones. organic-chemistry.org For a molecule like this compound, this opens up the possibility of direct C-C bond formation at the C-4 position without needing to first convert the fluoride to a more reactive halide. The reaction mechanism involves the oxidative addition of the Ni(0) species into the C-F bond, a step that is promoted by electron-rich phosphine ligands. organic-chemistry.org

| Catalyst | Coupling Partner | Substrate Scope | Key Features |

| Ni(PCy3)2Cl2 | Organozinc reagents (Ar-ZnCl, Me-ZnCl) | Electron-rich and electron-poor aryl fluorides. nih.govorganic-chemistry.org | Tolerates various functional groups (e.g., OMe, COOEt, PhC(O)). organic-chemistry.org |

| Ni(acac)2 / dppp | Aryl bromides | Unactivated aryl fluorides. acs.org | Avoids pre-formation of sensitive organometallic reagents. acs.org |

| NiCl2 / New Phosphine Ligand | Grignard reagents (Ar-MgBr) | Aryl fluorides and chlorides. organic-chemistry.org | High reactivity and chemoselectivity due to Ni/Mg bimetallic cooperation. organic-chemistry.org |

This table provides an overview of the scope of nickel-catalyzed cross-coupling reactions applicable to aryl fluorides.

Mechanistic Insights into Catalytic Activation and Bond Formation

The catalytic activation of this compound, a substituted benzoyl chloride, is a critical step for its utilization in the synthesis of more complex molecules. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, insights can be drawn from the well-established mechanisms of related benzoyl chlorides in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. libretexts.orgyoutube.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

A plausible and widely accepted catalytic cycle for the activation and subsequent bond formation involving a benzoyl chloride like this compound is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This process typically involves a Pd(0) catalyst and follows a sequence of oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle can be described as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-chlorine bond of the acyl chloride and the formation of a square planar Pd(II) complex. The palladium center formally changes its oxidation state from 0 to +2. The presence of electron-withdrawing groups, such as the cyano and fluoro groups on the benzoyl chloride, can influence the rate of this step.

Transmetalation: In this step, an organometallic reagent (e.g., an organoboron compound in the Suzuki coupling) transfers its organic group to the palladium(II) complex. This is often the rate-determining step of the catalytic cycle. A base is typically required to facilitate this process, often by forming a more nucleophilic 'ate' complex with the organoboron reagent.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the desired cross-coupled product and the regeneration of the Pd(0) catalyst. This step forms the new carbon-carbon bond and allows the catalyst to re-enter the catalytic cycle.

A schematic representation of a plausible catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:

Table 1: Plausible Catalytic Cycle for Suzuki-Miyaura Coupling of this compound

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of this compound. | Acyl-palladium(II) complex |

| 2. Transmetalation | An organoboron reagent (R-BY₂) transfers an organic group (R) to the palladium center. | Diorganopalladium(II) complex |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | Ketone product and Pd(0) catalyst |

Radical-Mediated Transformations Involving the Aryl Moiety

The aryl moiety of this compound possesses two key functional groups, a cyano group and a fluorine atom, which can participate in radical-mediated transformations. The generation of an aryl radical from this molecule can open up pathways for various C-C and C-heteroatom bond formations. nih.gov

One prominent method for generating aryl radicals from aryl halides is through photoredox catalysis. chinesechemsoc.orgpurdue.edu In this process, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide. For an electron-deficient aryl halide like this compound, a reductive quenching cycle is a likely pathway. The excited photocatalyst would be reductively quenched by a sacrificial electron donor, generating a potent reductant that can then reduce the aryl fluoride to form an aryl radical.

Once the 3-cyano-4-fluorobenzoyl radical is formed, it can undergo a variety of transformations:

Hydrogen Atom Transfer (HAT): The aryl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 3-cyano-4-fluorobenzene. This is a common pathway and can be a competing side reaction in many radical processes. nih.gov

Addition to π-Systems: The aryl radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex structures. This is a powerful method for the construction of new carbon-carbon bonds. nih.gov

Coupling with other Radicals: The aryl radical can couple with another radical species present in the reaction mixture.

Halogen Atom Transfer (XAT): The aryl radical can be generated via halogen atom transfer from a suitable donor. nih.gov

The cyano group on the aromatic ring can also act as a radical acceptor in certain cascade reactions, although this is less common for aryl nitriles compared to alkyl nitriles. rsc.orgresearchgate.net The primary role of the cyano and fluoro groups in the context of radical reactions involving the aryl moiety is often to modulate the electronic properties of the aryl ring, influencing the ease of radical generation and the subsequent reactivity of the aryl radical.

Below is a table summarizing potential radical-mediated transformations involving the aryl moiety of this compound.

Table 2: Potential Radical-Mediated Transformations of the Aryl Moiety

| Transformation | Reagents/Conditions | Plausible Product |

| Hydrodefluorination | Photoredox catalyst, H-atom donor (e.g., Hantzsch ester) | 3-Cyanobenzoyl chloride |

| Heck-type Reaction | Photoredox catalyst, alkene | Substituted benzoyl chloride with a new C-C bond at the 4-position |

| Arylation of Heteroarenes | Photoredox catalyst, heteroarene | 4-(Heteroaryl)-3-cyanobenzoyl chloride |

| Cyanation (of the aryl radical) | Cyanide source | 3,4-Dicyanobenzoyl chloride |

It is important to note that the reactivity of the benzoyl chloride functional group must be considered in any proposed radical transformation. Under certain conditions, the acyl chloride might also be susceptible to radical attack or other side reactions.

Synthetic Utility and Applications in Complex Chemical Scaffolds

Role as a Key Synthetic Building Block for Multi-Functionalized Molecules

3-Cyano-4-fluorobenzoyl chloride serves as a pivotal precursor for intricate molecules due to its inherent reactivity and trifunctional scaffold. The electron-withdrawing properties of both the cyano group and the fluorine atom significantly enhance the electrophilicity of the carbonyl carbon in the acyl chloride group. This activation makes the compound highly susceptible to nucleophilic acyl substitution, allowing it to readily react with a wide array of nucleophiles under mild conditions.

The presence of three distinct functional groups—acyl chloride, nitrile (cyano), and aryl fluoride (B91410)—offers chemists a platform for sequential and regioselective modifications. The acyl chloride is typically the most reactive site, enabling the introduction of various side chains. The cyano and fluoro groups can be retained in the final product to modulate its physicochemical properties or can be transformed into other functional groups in subsequent synthetic steps. This multi-functionality makes it an ideal starting material for creating libraries of complex compounds for high-throughput screening in drug discovery and materials science.

Synthesis of Diverse Heterocyclic Compounds (e.g., Pyrazoles, Thiadiazoles, Pyridones, Purines)

The reactivity of this compound is harnessed for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules.

Pyrazoles: Fluorinated pyrazoles are of significant interest in medicinal chemistry. nih.gov The synthesis of pyrazole (B372694) derivatives using this building block can be achieved through condensation reactions. A common strategy involves the reaction of the acyl chloride with a hydrazine (B178648) derivative. The initial acylation forms a hydrazide, which can then undergo intramolecular cyclization to form the pyrazole ring, yielding a 3-aryl-5-substituted pyrazole. The specific reaction pathway often involves creating a 1,3-dicarbonyl precursor from the benzoyl chloride, which is then cyclized with hydrazine.

Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocycles with broad pharmacological applications, including anticancer and antimicrobial properties. nih.govresearchgate.net A general and effective method for their synthesis involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br this compound can be used to acylate thiosemicarbazide (B42300), forming an N-acylthiosemicarbazide intermediate. This intermediate, upon acid-catalyzed cyclodehydration, yields a 2-amino-5-(3-cyano-4-fluorophenyl)-1,3,4-thiadiazole. doaj.orgorganic-chemistry.org

Pyridones and Purines: While direct, single-step syntheses of pyridones and purines from this compound are less common, it serves as a crucial precursor. For pyridone synthesis, the benzoyl chloride can be used to create complex β-keto amides or esters, which are key intermediates for cyclization into substituted pyridone rings. Similarly, in purine (B94841) synthesis, the 3-cyano-4-fluorobenzoyl moiety can be introduced onto a pre-existing imidazole (B134444) or pyrimidine (B1678525) ring system through acylation, followed by subsequent reactions to complete the purine scaffold.

The following table summarizes the general synthetic approaches to these heterocycles using this compound as a starting material.

| Heterocycle | General Synthetic Strategy | Key Intermediate |

| Pyrazole | Condensation of a 1,3-dicarbonyl precursor with hydrazine. | 3-Cyano-4-fluorobenzoyl-substituted β-keto ester/amide |

| Thiadiazole | Acylation of thiosemicarbazide followed by cyclodehydration. | N-(3-Cyano-4-fluorobenzoyl)thiosemicarbazide |

| Pyridone | Acylation to form a β-keto amide/ester followed by cyclization. | N-substituted-3-(3-cyano-4-fluorophenyl)-3-oxopropanamide |

| Purine | Acylation of an amino-imidazole or amino-pyrimidine precursor. | N-(Imidazolyl/Pyrimidinyl)-3-cyano-4-fluorobenzamide |

Preparation of Functionalized Aromatic and Organofluorine Compounds

The primary utility of this compound in this context is its role as an acylating agent. Through nucleophilic acyl substitution, the 3-cyano-4-fluorophenyl moiety can be appended to various molecules, including other aromatic systems, via the formation of stable amide or ester linkages. This reaction is a straightforward method for introducing both a cyano group and a fluorine atom onto a target scaffold, which can significantly influence the resulting molecule's electronic properties, lipophilicity, metabolic stability, and receptor binding affinity.

Organofluorine compounds are of immense importance in medicinal chemistry and materials science, and this reagent provides a direct route to their synthesis. nih.gov The C-F bond is exceptionally stable, and the fluorine atom can act as a hydrogen bond acceptor and alter the conformation of molecules. The cyano group, a strong electron-withdrawing group and a hydrogen bond acceptor, further modulates these properties.

Application as an Intermediate in Agrochemical Synthesis

Application as an Intermediate in Pharmaceutical Synthesis (e.g., Active Pharmaceutical Ingredients, Drug Scaffolds)

The use of this compound as an intermediate is well-documented in the synthesis of pharmaceuticals, particularly for creating complex drug scaffolds.

A notable example is its use in the preparation of quinoline (B57606) derivatives intended for the treatment of inflammatory and allergic diseases. A patent discloses the use of this compound to acylate an amino-quinoline scaffold, forming an amide linkage that is critical for the final compound's biological activity. google.com This highlights its role in linking different fragments of a molecule to build a complex active pharmaceutical ingredient (API).

Furthermore, the radiolabeled derivative, 3-Cyano-4-[¹⁸F]fluorobenzoyl chloride, is a key synthon for producing PET (Positron Emission Tomography) imaging agents. It is used to label peptides, such as bombesin (B8815690) analogs, for the non-invasive imaging of tumors that overexpress specific receptors. The 3-cyano-4-fluorobenzoyl group serves as the prosthetic group that carries the radioisotope and attaches it to the targeting peptide.

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The primary strategy for derivatization of this compound revolves around the high reactivity of the acyl chloride functional group. This site allows for facile reaction with a vast library of nucleophiles to generate a multitude of derivatives, thereby enhancing molecular diversity.

Key Derivatization Reactions:

Amidation: Reaction with primary or secondary amines yields a wide range of amides. This is one of the most common derivatization strategies, used to connect the benzoyl moiety to other complex fragments or to introduce functional groups that can modulate biological activity. google.com

Esterification: Reaction with alcohols or phenols produces esters. This is useful for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Friedel-Crafts Acylation: Reaction with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst attaches the 3-cyano-4-fluorobenzoyl group directly to another aromatic system.

Reduction: The acyl chloride can be reduced to the corresponding aldehyde or alcohol, providing access to different classes of compounds.

These straightforward derivatization reactions allow for the systematic exploration of the chemical space around the 3-cyano-4-fluorophenyl core, making it an invaluable tool in medicinal chemistry for generating compound libraries aimed at lead discovery and optimization.

Advanced Methodologies and Green Chemistry Approaches in 3 Cyano 4 Fluorobenzoyl Chloride Synthesis and Reactivity

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The synthesis of acyl chlorides, such as 3-Cyano-4-fluorobenzoyl chloride, from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The efficiency and selectivity of this process are highly dependent on the careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time.

A common method for preparing benzoyl chlorides involves the reaction of a benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The use of a catalyst, such as N,N-dimethylformamide (DMF), is often crucial. For instance, in the synthesis of high-purity benzoyl chloride from benzoic acid and thionyl chloride, the mass ratio of the reactants and the amount of catalyst are key parameters. A mass ratio of benzoic acid to thionyl chloride between 1:1.1 and 1:2.5 is preferred, with the catalyst (DMF) amount being 0.003 to 0.010 times the mass of the benzoic acid. google.com Reaction temperature and time are also critical; a temperature range of 30-70°C for 1 to 6 hours has been found to be effective, leading to a clear solution upon completion. google.com

Similarly, in the synthesis of dihydrobenzofuran neolignans, which involves oxidative coupling, the choice of oxidant, solvent, and reaction time significantly affects both the conversion of starting materials and the selectivity towards the desired products. scielo.brscielo.br Studies have shown that silver(I) oxide is a highly efficient oxidant, and acetonitrile (B52724), a greener solvent alternative to dichloromethane (B109758) or benzene (B151609), provides a good balance between conversion and selectivity. scielo.brscielo.br Optimizing the reaction time can also prevent the formation of undesired by-products. scielo.br For example, reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion or selectivity. scielo.brscielo.br

The following table illustrates how varying reaction parameters can influence the outcome of a reaction, using the synthesis of a benzoyl chloride derivative as a representative example.

Table 1: Illustrative Optimization of Benzoyl Chloride Synthesis

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Oxalyl Chloride | Thionyl chloride is effective and common; oxalyl chloride can be used for milder conditions. |

| Catalyst | None | DMF (catalytic) | DMF (catalytic) | Catalytic DMF significantly accelerates the reaction rate. google.com |

| Temperature | 25°C | 50°C | 70°C | Higher temperatures increase reaction rate but may require cooling to control exotherms. google.com |

| Time | 12 hours | 3 hours | 1 hour | Optimized conditions dramatically reduce reaction time. google.com |

| Yield | Low | High (e.g., 90%) | High (e.g., >95%) | Optimization leads to significantly improved product yield. google.com |

Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or require precise control. vapourtec.comcontractpharma.commt.comstolichem.com The synthesis of reactive intermediates like this compound can benefit greatly from this approach.

Flow reactors, which include coil, chip-based, and packed-bed systems, enable superior control over reaction parameters such as temperature, pressure, and residence time. mt.com This enhanced control stems from the high surface-area-to-volume ratio in flow reactors, which allows for extremely efficient heat transfer. vapourtec.comstolichem.com Consequently, highly exothermic reactions can be managed safely, and "superheating" solvents above their atmospheric boiling points becomes possible by pressurizing the system, leading to reaction rate accelerations that can be thousands of times faster than at reflux. vapourtec.com

Key Advantages of Flow Systems for Benzoyl Chloride Synthesis:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment. vapourtec.comstolichem.com Intermediates are generated and consumed "on-demand," preventing the accumulation of large, potentially unstable quantities. contractpharma.com This is particularly relevant for reactions involving toxic or explosive reagents.

Improved Selectivity: The rapid and efficient mixing in microreactors can lead to improved chemoselectivity compared to batch processes. nih.gov This precise control minimizes the formation of by-products, resulting in a cleaner reaction profile and higher product quality. stolichem.com

Rapid Optimization and Scalability: Flow systems allow for rapid screening of reaction conditions and straightforward scaling. mt.com Instead of increasing reactor size, production can be scaled up by simply running the system for longer periods or by numbering up (running multiple reactors in parallel). stolichem.com

In a potential flow synthesis of this compound, the corresponding benzoic acid and a chlorinating agent would be pumped into a mixing junction and then passed through a heated reactor coil. The resulting product stream would be collected continuously, and could potentially be integrated with subsequent reaction and purification steps. nih.govuni-muenchen.de For reactions involving solid catalysts or reagents, a packed-bed reactor, where the solid is immobilized and the liquid phase flows through it, would be employed. nih.govuni-muenchen.de

Development of Green and Sustainable Synthetic Protocols (e.g., Recyclable Catalysts, Benign Solvents)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicalindustryjournal.co.uknumberanalytics.com For the synthesis of this compound, this involves developing protocols that utilize recyclable catalysts and environmentally benign solvents.

Recyclable Catalysts: Traditional Friedel-Crafts acylation, a key type of reaction for producing aromatic ketones, often requires stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which are difficult to recycle and generate significant waste. researchgate.netbegellhouse.com A major goal in green chemistry is to replace these with catalytic amounts of more sustainable alternatives.

Recent research has focused on heterogeneous catalysts such as zeolites and metal oxides (e.g., ZnO), which can be easily separated from the reaction mixture and reused. researchgate.net These solid acid catalysts are appealing due to their recyclability, ease of handling, and often lower toxicity compared to their liquid counterparts. nih.gov Another innovative approach involves designing catalysts that can be recovered and reused without significant loss of activity, contributing to more sustainable industrial processes. researchgate.netbegellhouse.com

Benign Solvents: The choice of solvent is a critical aspect of green synthesis. Many conventional organic solvents are toxic, flammable, and contribute to environmental pollution. The ideal is to perform reactions under solvent-free conditions, but when a solvent is necessary, greener alternatives are sought. nih.gov

In amide synthesis from acid chlorides, for example, toxic solvents like dimethylformamide (DMF) and dichloromethane can be replaced with bio-based alternatives like Cyrene™. rsc.org For other reactions, acetonitrile has been identified as a "greener" option compared to solvents like dichloromethane and benzene, offering a better balance of reaction performance and environmental impact. scielo.brscielo.br The use of water or phosphate (B84403) buffers has also been explored for certain acylation reactions, representing an eco-friendly and easily scalable approach. tandfonline.com

The following table summarizes some green chemistry approaches applicable to the synthesis and reactions of compounds like this compound.

Table 2: Green and Sustainable Synthetic Strategies

| Strategy | Conventional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric AlCl₃ begellhouse.com | Heterogeneous catalysts (e.g., Zeolites, ZnO), recyclable catalysts researchgate.netnih.gov | Reduced waste, catalyst reusability, lower toxicity. |

| Solvents | Dichloromethane, DMF rsc.org | Solvent-free conditions, water, acetonitrile, Cyrene™ scielo.brnih.govrsc.org | Reduced toxicity, improved safety, less environmental pollution. |

| Energy Input | Conventional heating (oil bath) researchgate.net | Microwave irradiation, flow chemistry chemicalindustryjournal.co.ukresearchgate.net | Reduced energy consumption, faster reactions. |

| Atom Economy | Reactions with poor atom economy | Catalytic reactions, reactions designed to maximize incorporation of reactants into the final product chemicalindustryjournal.co.uk | Minimization of by-products and waste. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering a green and efficient alternative to conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and uniformly, which can dramatically reduce reaction times, increase product yields, and enhance purity. researchgate.netijprdjournal.comresearchgate.net

Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwaves pass through the vessel and interact directly with polar molecules in the reaction mixture. researchgate.netyoutube.com This direct energy transfer leads to rapid and volumetric heating, often achieving in minutes what would take hours with an oil bath. researchgate.netrasayanjournal.co.in Furthermore, microwave reactors are sealed systems, allowing reactions to be conducted under pressure and at temperatures above the solvent's boiling point, which further accelerates reaction rates. stackexchange.com

For the synthesis of this compound from its corresponding benzoic acid, microwave assistance could offer significant benefits. The hydrolysis of benzamide (B126) to benzoic acid, for example, completes in just 7 minutes under microwave conditions with a 99% yield, whereas the conventional method takes an hour. rasayanjournal.co.in Similarly, the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol takes only 3 minutes in a microwave for a 97% yield, compared to 35 minutes conventionally. rasayanjournal.co.in These examples highlight the potential for rapid and high-yield transformations.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzamide Hydrolysis | Conventional | 1 hour | - | rasayanjournal.co.in |

| Microwave | 7 minutes | 99% | ||

| Benzyl Chloride Hydrolysis | Conventional | 35 minutes | - | rasayanjournal.co.in |

| Microwave | 3 minutes | 97% | ||

| Benzotriazole Synthesis | Conventional | 5-6 hours | 65% | nih.gov |

| Microwave | - | 83% | ||

| Pyrimidines Synthesis | Conventional | Longer | Higher | javeriana.edu.co |

| Microwave | Substantially Shorter | Acceptable to Good |

The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for reactions to be run with less solvent or even under solvent-free conditions. nih.govresearchgate.net

Innovations in Catalyst Design for Specific Transformations

The development of novel catalysts is a cornerstone of modern chemical synthesis, enabling reactions with higher efficiency, selectivity, and sustainability. For transformations involving this compound, either in its synthesis or subsequent reactions, catalyst design plays a pivotal role.

Catalysts for Benzoyl Chloride Synthesis: The conversion of a benzoic acid to a benzoyl chloride is typically achieved using a chlorinating agent like thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene (B1294773) involves a multi-step process that can be improved through catalyst innovation. For instance, the hydrolysis of an intermediate, 4-fluorotrichlorotoluene, is significantly enhanced by using a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂), which improves both the reaction efficiency and the final product yield compared to using FeCl₃ alone. google.com